N'-{[(4-bromophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-bromophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was originally developed as an anti-cancer drug, but its mechanism of action has also been investigated in other disease areas such as cardiovascular and autoimmune diseases.
Mechanism of Action
BAY 43-9006 inhibits the RAF/MEK/ERK signaling pathway by binding to the ATP-binding site of RAF kinase. This prevents the phosphorylation and activation of downstream effectors such as MEK and ERK, which are involved in cell proliferation and survival. By inhibiting this pathway, BAY 43-9006 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of BAY 43-9006 is its specificity for the RAF/MEK/ERK signaling pathway, which makes it a useful tool for studying this pathway in vitro and in vivo. However, its potency and selectivity can also be a limitation, as it may not be effective against all cancer types or in all patients.
Future Directions
There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of BAY 43-9006 in other disease areas such as cardiovascular and autoimmune diseases. Finally, there is ongoing research into the development of new RAF kinase inhibitors with improved potency and selectivity.
Synthesis Methods
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-bromopyridine with potassium tert-butoxide to form 4-pyridyl potassium salt. This is then reacted with N-(4-chloro-3-trifluoromethylphenyl)sulfonyl chloride to form N-{[(4-chloro-3-trifluoromethylphenyl)sulfonyl]oxy}-4-pyridinecarboximidamide. Finally, this intermediate is reacted with sodium bromide to form BAY 43-9006.
Scientific Research Applications
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular and autoimmune diseases. In cancer, it has been shown to inhibit the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S/c13-10-1-3-11(4-2-10)20(17,18)19-16-12(14)9-5-7-15-8-6-9/h1-8H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYBDHDSUHELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)ON=C(C2=CC=NC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.